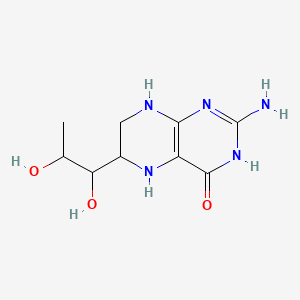

Tetrahydrobiopterin

Description

Properties

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872469 | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17528-72-2 | |

| Record name | Tetrahydrobiopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Biochemical Journey of Tetrahydrobiopterin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (BH4), a naturally occurring and essential cofactor, plays a pivotal role in a multitude of physiological processes. Its discovery and the subsequent elucidation of its biochemical functions have been instrumental in understanding the metabolism of aromatic amino acids, the synthesis of neurotransmitters, and the production of nitric oxide. This technical guide provides a comprehensive overview of the history of BH4 discovery, its intricate biosynthetic and recycling pathways, and its critical role as a cofactor for several key enzymes. Detailed experimental methodologies that were foundational to these discoveries are presented, alongside quantitative data on enzyme kinetics and tissue distribution. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the core concepts for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Unraveling of a Crucial Cofactor

The journey to understanding this compound began with investigations into the metabolic disorder phenylketonuria (PKU). In the mid-20th century, it was known that PKU was characterized by the inability to convert phenylalanine to tyrosine. In 1958, Seymour Kaufman made a groundbreaking discovery by identifying a non-protein "cofactor" present in liver extracts that was essential for the enzymatic activity of phenylalanine hydroxylase (PAH).[1][2] This heat-stable molecule was later identified as this compound.[3] This seminal work not only provided a crucial piece of the PKU puzzle but also opened the door to understanding the broader significance of this novel cofactor in biochemistry.[1][4]

Subsequent research revealed that BH4's role extended far beyond phenylalanine metabolism. It was soon established as an indispensable cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[5] In the 1980s, another critical function of BH4 was unveiled: its role as a cofactor for nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO).[6] These discoveries solidified BH4's position as a central molecule in neurochemistry, cardiovascular physiology, and immunology.

The Intricate Web of this compound Metabolism

The cellular concentration of BH4 is tightly regulated through a complex interplay of de novo biosynthesis, recycling, and salvage pathways.

De Novo Biosynthesis Pathway

The primary route for BH4 synthesis begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymatic steps:

-

GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[7][8][9]

-

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

-

Sepiapterin (B94604) reductase (SR): The final step involves the reduction of 6-pyruvoyltetrahydropterin to BH4, a reaction catalyzed by sepiapterin reductase.[10]

digraph "De Novo Biosynthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

GTP [label="Guanosine Triphosphate (GTP)"];

DHNP [label="7,8-Dihydroneopterin\nTriphosphate"];

PTP [label="6-Pyruvoyltetrahydropterin"];

BH4 [label="this compound (BH4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GTP -> DHNP [label=" GTP Cyclohydrolase I\n(GTPCH)"];

DHNP -> PTP [label=" 6-Pyruvoyltetrahydropterin\nSynthase (PTPS)"];

PTP -> BH4 [label=" Sepiapterin Reductase\n(SR)"];

}

BH4 Recycling and Salvage Pathways.

Quantitative Data

Enzyme Kinetics of the Human BH4 Biosynthesis Pathway

The efficiency of the enzymes involved in the de novo synthesis of BH4 is critical for maintaining cellular homeostasis. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.[11][12]

Enzyme Substrate Km Vmax / kcat Reference(s) GTP Cyclohydrolase I (GTPCH) GTP 6.5 µM Not specified [7] 6-Pyruvoyltetrahydropterin Synthase (PTPS) 7,8-Dihydroneopterin Triphosphate 8.1 µM 120 nmol/min/mg [10] Sepiapterin Reductase (SR) NADPH 30.2 µM kcat = 0.74 min⁻¹ [10] NADH 110 µM kcat = 0.2 min⁻¹ [10]

This compound Concentration in Human Tissues

The concentration of BH4 varies significantly across different human tissues, reflecting the diverse metabolic demands for this essential cofactor.

Tissue BH4 Concentration (pmol/mg protein) Reference(s) Endothelial Cells ~0.3 [13] Liver Data not available in a consolidated format Brain Data not available in a consolidated format Adrenal Gland Data not available in a consolidated format

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in the discovery and characterization of BH4 and its associated enzymes.

Quantification of this compound by HPLC with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for the direct measurement of BH4 and its oxidized forms.

4.1.1. Sample Preparation

-

Homogenize tissue samples in a buffer containing 0.1 M phosphoric acid and 1 mM dithioerythritol (B556865) (DTE) to prevent auto-oxidation of BH4.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

4.1.2. HPLC-ECD Conditions

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: 50 mM sodium acetate, 10% methanol, 1 mM DTE, pH 5.2.

-

Flow Rate: 1.0 mL/min.

-

Electrochemical Detector: Set the detector with a dual-electrode system. The first electrode is set at an oxidizing potential of +0.15 V to detect BH4, and the second electrode is set at a reducing potential of -0.20 V for confirmation.

-

Quantification: Calculate BH4 concentration by comparing the peak area to a standard curve generated with known concentrations of BH4.

```dot

digraph "HPLC-ECD Workflow for BH4 Quantification" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Sample [label="Tissue Sample"];

Homogenization [label="Homogenize in\nAcid/DTE Buffer"];

Centrifugation [label="Centrifuge"];

Filtration [label="Filter Supernatant"];

HPLC [label="HPLC Separation\n(C18 Column)"];

ECD [label="Electrochemical\nDetection"];

Quantification [label="Quantification vs.\nStandard Curve"];

Sample -> Homogenization;

Homogenization -> Centrifugation;

Centrifugation -> Filtration;

Filtration -> HPLC;

HPLC -> ECD;

ECD -> Quantification;

}

The role of BH4 in NOS coupling.

Conclusion

The discovery of this compound and the subsequent elucidation of its multifaceted roles in biochemistry have profoundly impacted our understanding of human health and disease. From its initial identification as a critical cofactor in phenylalanine metabolism to its established functions in neurotransmitter and nitric oxide synthesis, BH4 has emerged as a key molecule in cellular physiology. The intricate regulation of its biosynthesis and recycling pathways underscores its importance in maintaining metabolic homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further unravel the complexities of BH4 metabolism and its implications for developing novel therapeutic strategies for a range of disorders, including phenylketonuria, neurological diseases, and cardiovascular conditions. The continued exploration of BH4 biochemistry holds immense promise for advancing our ability to diagnose and treat these debilitating diseases.

References

- 1. Phenylalanine hydroxylation cofactor in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new cofactor required for the enzymatic conversion of phenylalanine to tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE STRUCTURE OF THE PHENYLALANINE-HYDROXYLATION COFACTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosine hydroxylase (TH), its cofactor this compound (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 12. Frontiers | Endogenous this compound in humans: circadian rhythm, sex, race, age, and disease status [frontiersin.org]

- 13. Measurement of this compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

A Novel Function of Tetrahydrobiopterin in Cellular Processes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrahydrobiopterin (BH4), a critical enzymatic cofactor, is increasingly recognized for its multifaceted roles beyond the classical regulation of aromatic amino acid hydroxylases and nitric oxide synthases (NOS). Emerging evidence highlights its integral function in redox biology, mitochondrial homeostasis, gene regulation, and lipid metabolism. This technical guide delves into these novel functions, presenting key quantitative data, detailed experimental protocols for investigation, and visual representations of the underlying signaling pathways. A deeper understanding of these non-canonical roles of BH4 is poised to unlock new therapeutic avenues for a range of diseases underpinned by cellular stress and metabolic dysregulation.

Introduction: Beyond a Simple Cofactor

For decades, this compound (BH4) was primarily characterized as an indispensable cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and all three isoforms of nitric oxide synthase (NOS).[1][2][3] This established role places BH4 at the heart of phenylalanine metabolism, the biosynthesis of key neurotransmitters like dopamine (B1211576) and serotonin, and the production of the vital signaling molecule, nitric oxide (NO).[3][4] However, recent research has unveiled a more complex and nuanced picture of BH4's cellular functions, positioning it as a critical regulator of cellular homeostasis through mechanisms independent of its traditional cofactor activities.[1][2] This guide will explore these novel functions, providing a technical overview for researchers and drug development professionals.

Novel Functions of this compound

Redox Biology and Antioxidant Properties

A significant novel function of BH4 is its direct role in cellular redox homeostasis. BH4 is a potent antioxidant that can scavenge free radicals and protect against oxidative stress.[5] This is particularly evident in its ability to counteract ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3]

2.1.1. Role in Counteracting Ferroptosis

Studies have demonstrated that GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in BH4 synthesis, and its product BH4 are potent endogenous suppressors of ferroptosis.[6] Overexpression of GCH1 leads to increased BH4 levels, which in turn protects cells from lipid peroxidation and subsequent ferroptotic death.[6] This protective effect is, at least in part, independent of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway, which is a key regulator of ferroptosis.[7]

Data Presentation: Lipid Profile Changes with GCH1 Overexpression

The following table summarizes lipidomic data from a study on HT-1080 cells overexpressing GCH1, demonstrating the protective effect of BH4 against lipid peroxidation induced by the ferroptosis inducer IKE (imidazole ketone erastin).[1][8]

| Lipid Class | Specific Lipid Species | Fold Change (GCH1 OE + IKE vs. Parental + IKE) | Significance (p-value) |

| Phosphatidylcholine (PC) | PC 20:4_20:4 | Protected from degradation | <0.05 |

| Phosphatidylcholine (PC) | PC 18:0_20:4 | Protected from degradation | <0.05 |

| Triacylglycerol (TAG) | Various species | Increased | <0.05 |

| Diacylglycerol (DAG) | Various species | Increased | <0.05 |

| Coenzyme Q10 (reduced) | CoQ10H2 | Enriched | <0.05 |

GCH1 OE: GCH1 Overexpression. Data is qualitatively summarized from heatmap and principal component analysis data presented in the source literature.[1][8]

Experimental Protocol: Assessment of Lipid Peroxidation

A common method to assess lipid peroxidation in the context of ferroptosis is the use of the fluorescent probe C11-BODIPY(581/591).[9][10]

-

Cell Culture and Treatment: Plate cells of interest in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere. Treat the cells with the ferroptosis-inducing agent (e.g., erastin (B1684096) or RSL3) in the presence or absence of BH4 or a GCH1 inhibitor for the desired time.

-

Staining: Following treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with C11-BODIPY(581/591) at a final concentration of 1-5 µM in PBS for 30 minutes at 37°C, protected from light.

-

Imaging and Quantification: After incubation, wash the cells again with PBS. Image the cells using a fluorescence microscope or analyze by flow cytometry. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Mitochondrial Function and Bioenergetics

Emerging evidence points to a novel, NOS-independent role for BH4 in the regulation of mitochondrial function and energy metabolism.[11] BH4 deficiency has been linked to altered mitochondrial oxidative phosphorylation and biogenesis.[12]

2.2.1. Regulation of Mitochondrial Biogenesis

Studies have shown that BH4 can enhance mitochondrial biogenesis by stimulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and its downstream targets.[12] PGC1α is a master regulator of mitochondrial biogenesis. BH4 supplementation has been shown to rescue cardiac and mitochondrial defects in a mouse model of BH4 deficiency by restoring the levels of PGC1α and its target proteins involved in mitochondrial biogenesis (e.g., mtTFA, ERRα), antioxidant defense (e.g., Prx3, SOD2), and fatty acid utilization (e.g., CD36, CPTI-M).[12]

Data Presentation: Effect of BH4 on Mitochondrial Respiration

The following table illustrates the impact of increased BH4 levels on mitochondrial function in cardiomyocytes. Chronically high levels of BH4 can lead to a decline in mitochondrial function.[13]

| Mitochondrial Respiration Parameter | Effect of High BH4 Levels |

| Oxygen Consumption Rate | Diminished |

| Reserve Capacity | Diminished |

Experimental Protocol: Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).

-

Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Mitochondrial Stress Test: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

-

Assay Protocol: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A). The instrument will sequentially inject these compounds and measure the resulting changes in OCR, allowing for the calculation of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Gene Regulation

BH4 can also influence cellular processes by regulating gene expression. One of the well-documented examples is its role in modulating the expression of inducible nitric oxide synthase (iNOS).

2.3.1. Stabilization of iNOS mRNA

BH4 is not only a cofactor for iNOS but also plays a role in regulating its expression.[14] Studies in vascular smooth muscle cells have shown that BH4 can post-transcriptionally stabilize iNOS mRNA, leading to increased iNOS protein levels.[14] Conversely, depletion of BH4 leads to a more rapid degradation of iNOS mRNA.[14]

Experimental Protocol: mRNA Stability Assay

The stability of a specific mRNA, such as iNOS mRNA, can be assessed by inhibiting transcription and measuring the rate of mRNA decay over time.[15][16]

-

Cell Treatment and Transcription Inhibition: Treat cells with stimuli to induce the expression of the target gene (e.g., cytokines to induce iNOS). At the peak of expression, add a transcription inhibitor, such as Actinomycin D (5 µg/mL), to block further transcription.

-

Time-Course RNA Extraction: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours). Extract total RNA from each time point using a standard protocol (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for the target mRNA (e.g., iNOS) and a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: Normalize the expression of the target mRNA to the housekeeping gene for each time point. Plot the relative mRNA levels against time. The rate of decline in mRNA levels reflects its stability, and the mRNA half-life can be calculated from this data.

Lipid Metabolism

Recent findings have implicated BH4 in the regulation of lipid metabolism, particularly in the context of lipogenesis.

2.4.1. Role in Lipogenesis

In the oleaginous fungus Mortierella alpina, overexpression of GCH1, leading to increased BH4 levels, was associated with enhanced lipogenesis.[17] This was accompanied by increased levels of NADPH, a crucial reducing equivalent for fatty acid synthesis.[17] The study suggests a novel aspect of the NADPH regulatory mechanism influenced by BH4 availability.[17]

Data Presentation: Fatty Acid Profile Changes with Altered BH4 Metabolism

The following table summarizes findings on the impact of cardiomyocyte-specific deletion of GCH1 (Gch1-hKO) on the cardiac lipid profile, suggesting a shift in substrate preference from fatty acids to glucose.[18]

| Lipid Class | Effect of Gch1 Deletion |

| Long-chain fatty acids | Decreased |

| Triacylglycerols (TAG) | Increased intracellularly |

Experimental Protocol: Analysis of Cellular Fatty Acid Profiles

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detailed analysis of cellular fatty acid profiles.[19]

-

Lipid Extraction: Harvest cells and extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Fatty Acid Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to produce fatty acid methyl esters (FAMEs). This is typically done by heating the sample with a reagent like boron trifluoride in methanol.

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column. The FAMEs will be separated based on their volatility and chain length. The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times compared to known standards.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to different FAMEs. The area under each peak is proportional to the amount of that fatty acid in the sample.

Protein Folding

BH4 can also act as a pharmacological chaperone for certain enzymes, including tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).[20][21][22] It can stabilize the protein structure, prevent misfolding, and protect against degradation, thereby preserving enzyme activity.[21][23] This chaperone-like activity is particularly relevant for mutations that cause protein instability, as seen in some forms of phenylketonuria (PKU).[6][22]

Experimental Protocol: In Vitro Chaperone Activity Assay

The ability of BH4 to stabilize an enzyme can be assessed by measuring its kinetic stability in vitro.[20]

-

Enzyme Preparation: Purify the recombinant enzyme of interest (e.g., a mutant form of TH or PAH).

-

Incubation with Chaperone: Incubate the enzyme at a challenging temperature (e.g., 37-42°C) in the presence and absence of BH4 over a time course.

-

Activity Measurement: At different time points, take aliquots of the enzyme solution and measure its catalytic activity using a standard enzyme assay.

-

Data Analysis: Plot the remaining enzyme activity against time for both conditions (with and without BH4). A slower rate of activity loss in the presence of BH4 indicates a stabilizing, chaperone-like effect.

Key Signaling Pathways and Experimental Workflows

BH4 Biosynthesis and Recycling Pathways

The cellular levels of BH4 are tightly regulated through de novo synthesis, recycling, and salvage pathways.[4][24] Understanding these pathways is crucial for interpreting the effects of BH4 on cellular processes.

Caption: Overview of BH4 metabolism.

BH4 in NOS Coupling and Uncoupling

BH4 is critical for maintaining the coupled state of NOS, where the enzyme produces NO. In a state of BH4 deficiency, NOS becomes "uncoupled" and produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[25]

Caption: BH4's role in NOS function.

Experimental Workflow for Measuring Cellular Biopterins

The accurate measurement of BH4 and its oxidized forms (dihydrobiopterin, BH2, and biopterin) is fundamental to studying its novel functions. High-performance liquid chromatography (HPLC) with electrochemical detection is a widely used and reliable method.[2][26][27]

Caption: Measuring cellular biopterins.

BH4 and mTORC1 Signaling

The role of BH4 in cell survival and growth has been linked to the regulation of the mTORC1 pathway, which is a central sensor of nutrient, energy, and redox status.[8] While the precise molecular connections are still being elucidated, it is proposed that BH4 levels can influence mTORC1 activity.

Caption: BH4's link to mTORC1 signaling.

Conclusion and Future Directions

The expanding roles of this compound in fundamental cellular processes underscore its importance beyond its classical cofactor functions. Its involvement in redox signaling, mitochondrial health, gene regulation, and lipid metabolism opens up new avenues for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Future research should focus on elucidating the precise molecular mechanisms underlying these novel functions and exploring the therapeutic potential of targeting the BH4 pathway to modulate these processes. The development of more stable BH4 analogues and targeted delivery systems will be crucial for translating these promising basic science findings into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement of this compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Faculty Collaboration Database - Measurement of this compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls. Antioxidants (Basel) 2022 Jun 16;11(6) [fcd.mcw.edu]

- 4. This compound: Beyond Its Traditional Role as a Cofactor | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chaperone-Like Therapy with this compound in Clinical Trials for Phenylketonuria: Is Genotype a Predictor of Response? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Blockade of GCH1/BH4 Axis Activates Ferritinophagy to Mitigate the Resistance of Colorectal Cancer to Erastin-Induced Ferroptosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound in energy metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound enhances mitochondrial biogenesis and cardiac contractility via stimulation of PGC1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increasing this compound in cardiomyocytes adversely affects cardiac redox state and mitochondrial function independently of changes in NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of inducible nitric oxide synthase mRNA stability by this compound in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchmgt.monash.edu [researchmgt.monash.edu]

- 16. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cardiomyocyte this compound synthesis regulates fatty acid metabolism and susceptibility to ischaemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Blood Fatty Acid Profiles: New Biomarkers for Cardiometabolic Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound shows chaperone activity for tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological Chaperones that Protect this compound Dependent Aromatic Amino Acid Hydroxylases Through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. JCI - Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria [jci.org]

- 23. academic.oup.com [academic.oup.com]

- 24. This compound - Wikipedia [en.wikipedia.org]

- 25. This compound, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Critical Role for this compound Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regulation of Tetrahydrobiopterin (BH4) De Novo Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4) is a critical cofactor for several key enzymatic reactions, including the synthesis of nitric oxide (NO) by nitric oxide synthases (NOS) and the production of aromatic amino acid neurotransmitters like dopamine, norepinephrine, and serotonin. The intracellular availability of BH4 is tightly controlled, primarily through its de novo synthesis pathway. This guide provides a comprehensive overview of the regulatory mechanisms governing this pathway, offering insights for researchers and professionals in drug development seeking to modulate BH4 levels for therapeutic purposes.

The de novo synthesis of BH4 is a three-step enzymatic cascade that converts guanosine (B1672433) triphosphate (GTP) into BH4. The enzymes involved are GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). GCH1 is the first and rate-limiting enzyme in this pathway, making it a central point of regulation.

Core Regulatory Mechanisms

The regulation of the BH4 de novo synthesis pathway is multifaceted, involving feedback inhibition, transcriptional control, and hormonal modulation. These mechanisms ensure that BH4 levels are maintained within a physiological range to support normal cellular function while preventing excessive production that could have detrimental effects.

Feedback Regulation of GTP Cyclohydrolase I (GCH1)

The activity of GCH1 is allosterically regulated by both the end-product of the pathway, BH4, and the amino acid L-phenylalanine. This regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).

-

Negative Feedback by BH4: In the presence of sufficient BH4, it binds to the GCH1-GFRP complex, inducing a conformational change that inhibits GCH1 activity. This prevents the overproduction of BH4. The inhibition of rat liver GCH1 by BH4 has been shown to be noncompetitive with a Ki value of 15.7 µM[1].

-

Feed-forward Activation by L-phenylalanine: Conversely, L-phenylalanine, an amino acid whose metabolism requires BH4, can activate the GCH1-GFRP complex. This feed-forward mechanism ensures that BH4 synthesis is stimulated when substrate for BH4-dependent enzymes is abundant.

Transcriptional Regulation of Pathway Enzymes

The expression of the genes encoding the BH4 synthesis enzymes, particularly GCH1, is a major control point. Various stimuli, most notably pro-inflammatory cytokines, can significantly upregulate GCH1 transcription.

-

Cytokine-Mediated Upregulation: Pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) are potent inducers of GCH1 expression in various cell types, including endothelial cells and immune cells. This upregulation is crucial for the increased NO production required during an immune response. This induction is mediated by key signaling pathways, including the JAK-STAT and NF-κB pathways.

-

Hormonal Regulation: Hormones such as estrogen and insulin (B600854) have also been shown to modulate the expression of GCH1. Estrogen can increase GTPCH promoter-driven luciferase activity in the presence of either estrogen receptor alpha or beta, indicating a transcriptional regulation mechanism[2]. Insulin has been shown to be involved in the regulation of BH4 synthesis, and inhibition of this synthesis attenuates the vasodepressor effect of insulin[3].

Quantitative Data on Regulatory Effects

The following tables summarize quantitative data on the regulation of the BH4 de novo synthesis pathway from various studies.

| Regulator | Enzyme/Product | Cell/Tissue Type | Effect | Fold Change/Ki | Reference |

| IFN-γ | GCH1 mRNA | Human Neutrophils | Upregulation | 18-fold | [1] |

| TNF-α, IFN-γ, IL-1β | GCH1 Transcription Rate | Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulation | 3.6-fold | |

| 17β-estradiol (2.5-20 nM) | GTPCH Promoter Activity | PC12 cells | Upregulation | Dose-dependent increase | [2] |

| This compound (BH4) | GTP Cyclohydrolase I | Rat Liver | Inhibition | Ki = 15.7 µM | [1] |

| 3-Nitropropionic acid | GCH1 Activity | Rat Striatum | Upregulation | 1.78-fold | [4] |

| 3-Nitropropionic acid | BH4 Content | Rat Striatum | Upregulation | 1.99-fold | [4] |

Signaling Pathways

The transcriptional regulation of GCH1 by cytokines is primarily mediated by the JAK-STAT and NF-κB signaling pathways.

JAK-STAT Signaling Pathway

Cytokines like IFN-γ bind to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter region of target genes, including GCH1, to initiate transcription.

Caption: JAK-STAT signaling pathway for cytokine-induced GCH1 expression.

NF-κB Signaling Pathway

Pro-inflammatory stimuli, such as TNF-α and IL-1β, activate the NF-κB signaling cascade. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB. The release of NF-κB allows its translocation to the nucleus, where it binds to κB sites in the promoter of target genes, including GCH1, leading to their transcription.

References

- 1. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis [frontiersin.org]

The Salvage Pathway of Tetrahydrobiopterin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several key enzymatic reactions, including the synthesis of neurotransmitters and nitric oxide. While the de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) is well-characterized, the salvage pathway plays a crucial role in maintaining cellular BH4 homeostasis, particularly in tissues with limited de novo capacity. This technical guide provides an in-depth exploration of the core mechanisms of the BH4 salvage pathway, focusing on its key enzymes, regulatory features, and its implications in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The intracellular concentration of this compound (BH4) is tightly regulated through a balance of de novo synthesis, recycling, and salvage pathways. The salvage pathway provides an alternative route for BH4 production, utilizing precursors that can be derived from the de novo pathway or from exogenous sources. This pathway is of significant interest as a therapeutic target for conditions associated with BH4 deficiency, such as certain forms of hyperphenylalaninemia and cardiovascular diseases.[1][2] The core of the salvage pathway involves the conversion of sepiapterin (B94604) to 7,8-dihydrobiopterin (BH2), which is then reduced to the active cofactor, BH4.[3]

Core Mechanism of the BH4 Salvage Pathway

The BH4 salvage pathway is a two-step enzymatic process that converts sepiapterin into BH4. This pathway is functionally linked to the de novo synthesis pathway, as sepiapterin can be formed from an intermediate of de novo synthesis, 6-pyruvoyl-tetrahydropterin.[4]

The key enzymatic reactions are:

-

Sepiapterin to 7,8-Dihydrobiopterin (BH2): This reaction is catalyzed by sepiapterin reductase (SPR) , an NADPH-dependent enzyme.[3][5]

-

7,8-Dihydrobiopterin (BH2) to this compound (BH4): This final reduction step is carried out by dihydrofolate reductase (DHFR) , also utilizing NADPH as a cofactor.[3][6][7]

This pathway is sensitive to inhibition by methotrexate (B535133), a potent inhibitor of DHFR, which can be used experimentally to distinguish it from the de novo pathway.[6][7][8]

Key Enzymes and Their Kinetics

The efficiency of the salvage pathway is determined by the kinetic properties of its two key enzymes, sepiapterin reductase and dihydrofolate reductase.

Sepiapterin Reductase (SPR)

SPR is a member of the aldo-keto reductase superfamily and catalyzes the NADPH-dependent reduction of sepiapterin to BH2.[5]

Dihydrofolate Reductase (DHFR)

DHFR is a ubiquitous enzyme primarily known for its role in folate metabolism. In the context of the BH4 salvage pathway, it catalyzes the reduction of BH2 to BH4.[3][6][7] The affinity of DHFR for BH2 is lower than for its primary substrate, dihydrofolate.

Quantitative Kinetic Parameters

The following tables summarize the key kinetic parameters for human sepiapterin reductase and dihydrofolate reductase from various sources.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s⁻¹) | Source Organism | Reference |

| Sepiapterin Reductase | Sepiapterin | 25.4 | 97.0 min⁻¹ (kcat) | Human | [6] |

| Sepiapterin Reductase | NADPH | 30.2 | 0.74 min⁻¹ (kcat) | Human | [6] |

| Dihydrofolate Reductase | 7,8-Dihydrobiopterin | 6.42 | 2.39 µmol/min/mg | Rat Liver | |

| Dihydrofolate Reductase | Dihydrofolate | 0.17 | 6.22 µmol/min/mg | Rat Liver | |

| Dihydrofolate Reductase | NADPH | ~0.7 | - | Rat Liver |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

| Inhibitor | Enzyme | Target Substrate | Ki (pM) | Inhibition Type | Source Organism | Reference |

| Methotrexate | Dihydrofolate Reductase | Dihydrofolate | 53 | Competitive | Lactobacillus casei | [9] |

| Methotrexate | Dihydrofolate Reductase | Dihydrofolate | 13 | Competitive | Neisseria gonorrhoeae | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the BH4 salvage pathway.

Sepiapterin Reductase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 420 nm resulting from the conversion of sepiapterin to BH2.

Materials:

-

100 mM Potassium Phosphate (B84403) Buffer, pH 6.4

-

10 mM NADPH stock solution

-

1 mM Sepiapterin stock solution

-

Purified sepiapterin reductase or cell/tissue lysate

-

Microplate reader or spectrophotometer capable of reading at 420 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 100 µM NADPH.

-

Add the enzyme sample (e.g., purified protein or cell lysate) to the reaction mixture.

-

Initiate the reaction by adding 50 µM sepiapterin.

-

Immediately monitor the decrease in absorbance at 420 nm over time.

-

Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of sepiapterin.

Dihydrofolate Reductase Activity Assay with Dihydrobiopterin

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of BH2 to BH4.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

10 mM NADPH stock solution

-

10 mM 7,8-Dihydrobiopterin (BH2) stock solution (prepare fresh)

-

Purified dihydrofolate reductase or cell/tissue lysate

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

In a UV-transparent plate or cuvette, add the assay buffer, NADPH solution (final concentration ~100 µM), and the enzyme sample.

-

Incubate for 5 minutes at the desired temperature to allow for temperature equilibration.

-

Initiate the reaction by adding the BH2 substrate.

-

Immediately monitor the decrease in absorbance at 340 nm in kinetic mode.

-

The rate of decrease in absorbance is directly proportional to DHFR activity. Calculate the activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[7]

HPLC Analysis of Pterins in Biological Samples

High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD) is a sensitive and direct method for the quantification of BH4 and BH2 in cell and tissue samples.[3][10]

Sample Preparation:

-

Homogenize tissue or cells in an ice-cold acidic buffer (e.g., 50 mM potassium phosphate, pH 2.6) containing antioxidants and metal chelators (e.g., 1 mM DTE and 1 mM DTPA) to preserve the reduced pterins.[3]

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for analysis.

HPLC-ECD Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: 50 mM potassium phosphate buffer (pH adjusted to 2.6 or 4.5), with or without DTE and DTPA.[3] An isocratic elution is typically used.

-

Flow Rate: 0.7 - 1.0 mL/min.[3]

-

Detection: Electrochemical detector with potentials set to detect BH4 and BH2. For example, BH4 can be detected at a lower potential (e.g., 0 mV) and BH2 at a higher potential (e.g., +280 mV).[3]

-

Quantification: Use external standards of BH4 and BH2 to create a standard curve for accurate quantification.

Cellular Models for Studying the Salvage Pathway

Several cell culture models are valuable for investigating the BH4 salvage pathway:

-

Chinese Hamster Ovary (CHO) Cells: A mutant CHO cell line (DUKX-B11) lacking DHFR activity is a powerful tool. These cells have a normal de novo BH4 synthesis pathway but cannot convert sepiapterin or BH2 to BH4, definitively demonstrating the role of DHFR in the salvage pathway.[6][7]

-

KB Cells: These human cells lack detectable GTP cyclohydrolase I (the rate-limiting enzyme of the de novo pathway) but possess DHFR. They are unable to synthesize BH4 de novo but can readily convert exogenously supplied sepiapterin to BH4, a process that is inhibited by methotrexate.[6][7]

-

Endothelial Cells: Primary endothelial cells or cell lines (e.g., bovine aortic endothelial cells) are relevant models for studying the role of the BH4 salvage pathway in vascular function and nitric oxide synthesis.[11]

Regulation and Significance in Disease

The BH4 salvage pathway is not only a biosynthetic route but also a critical component of BH4 homeostasis. Its activity can be influenced by the availability of its substrates, sepiapterin and BH2, and the expression and activity of SPR and DHFR.

Clinical Relevance:

-

Sepiapterin Reductase Deficiency: A rare genetic disorder that impairs the final step of de novo BH4 synthesis and the first step of the salvage pathway, leading to severe neurological symptoms due to neurotransmitter deficiencies.[5]

-

Cardiovascular Disease: In conditions of oxidative stress, BH4 can be oxidized to BH2. The salvage pathway, particularly the activity of DHFR, is crucial for regenerating BH4 and maintaining the function of endothelial nitric oxide synthase (eNOS).[3] Insufficient salvage activity can lead to eNOS uncoupling and endothelial dysfunction.

-

Drug Development: The enzymes of the salvage pathway, particularly DHFR, are established drug targets. Understanding the impact of DHFR inhibitors like methotrexate on BH4 metabolism is important in clinical settings.[1][9]

Conclusion

The salvage pathway for this compound biosynthesis is a vital component of cellular pterin metabolism. Its two key enzymes, sepiapterin reductase and dihydrofolate reductase, provide a mechanism for the synthesis of BH4 from precursors, thereby contributing to the overall cellular pool of this essential cofactor. A thorough understanding of the kinetics, regulation, and experimental interrogation of this pathway is crucial for researchers and drug development professionals aiming to modulate BH4 levels for therapeutic benefit in a range of diseases. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for advancing research in this important area.

References

- 1. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. HPLC analysis of this compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to this compound autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative activity of rat liver dihydrofolate reductase with 7,8-dihydrofolate and other 7,8-dihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. HPLC analysis of this compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to this compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of this compound by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of this compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydrobiopterin (BH4) Recycling and Regeneration Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4) is a critical endogenous cofactor essential for a multitude of physiological processes. It is indispensable for the catalytic activity of several key enzymes, including the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—which are vital for the synthesis of neurotransmitters such as dopamine (B1211576), serotonin, and melatonin.[1][2] BH4 is also a requisite cofactor for nitric oxide synthases (NOS), playing a pivotal role in the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1] Furthermore, it is involved in lipid metabolism through its role as a cofactor for alkylglycerol monooxygenase (AGMO).[3]

The intracellular concentration of BH4 is meticulously regulated through a fine balance of de novo synthesis, recycling, and salvage pathways.[4] Disruptions in these pathways can lead to a deficiency in BH4, resulting in severe pathological conditions, including hyperphenylalaninemia (HPA), and neurological disorders stemming from neurotransmitter deficiencies.[5][6] Understanding the intricacies of BH4 recycling and regeneration is therefore of paramount importance for the development of therapeutic strategies for these debilitating diseases.

This technical guide provides a comprehensive overview of the core mechanisms of BH4 recycling and regeneration, intended for researchers, scientists, and professionals in drug development. It details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Core Mechanisms of BH4 Homeostasis

The maintenance of adequate cellular levels of BH4 is achieved through three interconnected pathways: the de novo biosynthetic pathway, the recycling pathway, and the salvage pathway.

De Novo Biosynthesis Pathway

The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and is catalyzed by a series of three enzymatic reactions:

-

GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway and converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[7][8]

-

6-Pyruvoyl-tetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.

-

Sepiapterin (B94604) reductase (SR): The final step involves the two-step reduction of 6-pyruvoyl-tetrahydropterin to BH4, catalyzed by sepiapterin reductase.[3][7]

Recycling Pathway

During the hydroxylation of aromatic amino acids, BH4 is oxidized to pterin-4a-carbinolamine. The recycling pathway efficiently regenerates BH4 from this oxidized form through the sequential action of two enzymes:

-

Pterin-4a-carbinolamine dehydratase (PCD): PCD catalyzes the dehydration of pterin-4a-carbinolamine to quinonoid dihydrobiopterin (qBH2).[9][10]

-

Dihydropteridine reductase (DHPR): DHPR then reduces qBH2 back to its active this compound form, utilizing NADH as a cofactor.[3]

Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis and regeneration. This pathway is particularly important in tissues with low de novo synthesis capacity. The key enzyme in this pathway is:

-

Dihydrofolate reductase (DHFR): DHFR can reduce 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of BH4, back to this compound.[7][10] BH2 can be formed from the oxidation of BH4 or through the salvage of sepiapterin.[3][7]

Quantitative Data

A thorough understanding of the enzymes involved in BH4 metabolism requires an appreciation of their kinetic properties and the physiological concentrations of BH4 in various tissues.

Table 1: Kinetic Parameters of Key Enzymes in BH4 Recycling and Regeneration

| Enzyme | Gene | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Cofactor | Source |

| Dihydropteridine Reductase (DHPR) | QDPR | Quinonoid dihydrobiopterin (qBH2) | ~1.5 - 6 | ~50 - 90 s⁻¹ | NADH or NADPH | [11] |

| Pterin-4a-carbinolamine Dehydratase (PCD) | PCBD1 | Pterin-4a-carbinolamine | ~5 | 60% decrease in V_max_ for C82R mutant | - | [12] |

| Dihydrofolate Reductase (DHFR) | DHFR | Dihydrobiopterin (BH2) | Not specified for BH2 | Not specified for BH2 | NADPH | |

| Dihydrofolate (DHF) | ~0.22 | ~6.4 s⁻¹ | NADPH | [11] |

Note: Kinetic parameters can vary depending on the experimental conditions and the specific pterin (B48896) substrate used.

Table 2: this compound (BH4) Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Mean Concentration | Range | Method | Source |

| Plasma (Healthy Adults) | 2.06 ng/mL (Geometric Mean) | LC-MS/MS | [9] | |

| Plasma (Healthy Adults) | 3.51 (± 0.94) ng/mL | LC-MS/MS | [13] | |

| Cerebrospinal Fluid (CSF) (Children) | Decreases with age | HPLC-FD | [3] | |

| Liver (Non-cirrhosis) | 0.512 ± 0.284 pmol/mg protein | 0.077 - 1.082 pmol/mg protein | HPLC | [13] |

| Kidney | ~2 pmol/mg protein | HPLC | [1] | |

| Brain (Cerebral Cortex) | Increases with age in a mouse model | HPLC | [14] |

Note: BH4 is highly labile, and concentrations can be influenced by sample handling and analytical methods.[9]

Genetic Disorders of BH4 Recycling and Regeneration

Mutations in the genes encoding the enzymes of the recycling pathway lead to rare but severe metabolic disorders.

Dihydropteridine Reductase (DHPR) Deficiency

DHPR deficiency, caused by mutations in the QDPR gene, is an autosomal recessive disorder that disrupts the regeneration of BH4.[1] This leads to hyperphenylalaninemia and a deficiency in the neurotransmitters dopamine and serotonin, resulting in progressive neurological symptoms.[1][15]

Table 3: Selected Mutations in the QDPR Gene and their Clinical Phenotypes

| Mutation | Phenotype | Reference |

| c.199-1g>t (homozygous splice site) | DHPR deficiency with elevated phenylalanine | |

| G23D | Severe phenotype in homozygous patients | |

| Y150C | Intermediate phenotype, responsive to BH4 monotherapy | |

| H158Y | DHPR deficiency | |

| R221X | DHPR deficiency |

Note: Over 30 mutations in the QDPR gene have been identified, leading to a spectrum of clinical severity.

Pterin-4a-carbinolamine Dehydratase (PCD) Deficiency

PCD deficiency is a rare autosomal recessive disorder caused by mutations in the PCBD1 gene.[7][11] It is typically a benign condition characterized by transient neonatal hyperphenylalaninemia and the excretion of primapterin (B1678102) (7-biopterin) in the urine.[7] Most patients are asymptomatic, although some may experience transient neurological deficits in infancy.[7]

Table 4: Selected Mutations in the PCBD1 Gene and their Reported Effects

| Mutation | Effect on PCD Activity/Function | Clinical Manifestation | Reference |

| C82R | 60% decrease in V_max_ | Mild hyperphenylalaninemia | [12] |

| Glu87 -> termination | No detectable activity | Severe reduction in protein expression | [12] |

| E96K (homozygous) | Reduced enzyme activity | Primapterinuria, hyperphenylalaninemia | [4] |

| Q97X (homozygous) | Reduced enzyme activity | Primapterinuria, hyperphenylalaninemia | [4] |

| E26X and R87Q (homozygous) | Reduced enzyme activity | Primapterinuria, hyperphenylalaninemia | [4] |

Note: At least nine mutations in the PCBD1 gene have been found to cause this compound deficiency.[15]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for both research and clinical diagnosis of BH4 metabolic disorders.

Protocol 1: Spectrophotometric Assay for Dihydropteridine Reductase (DHPR) Activity

This protocol is adapted from established methods for determining DHPR activity in biological samples, such as erythrocyte hemolysates.[1]

Principle:

The assay measures the NADH-dependent reduction of a quinonoid dihydropterin substrate to its corresponding tetrahydropterin. The activity of DHPR is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

NADH Stock Solution: 10 mM in Assay Buffer

-

Pterin Substrate: 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) or a similar stable precursor.

-

Oxidizing Agent: 10 mM Potassium ferricyanide

-

Sample: Erythrocyte hemolysate or other tissue homogenate.

Procedure:

-

Sample Preparation: Prepare hemolysate from fresh blood samples or homogenize tissue in an appropriate buffer. Centrifuge to remove cell debris and collect the supernatant.

-

Reaction Mixture Preparation: In a cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of hemolysate (or an appropriate volume of tissue homogenate)

-

20 µL of 10 mM NADH stock solution (final concentration: 0.2 mM)

-

-

Substrate Preparation (in situ generation of q-dihydropterin): Immediately before initiating the reaction, mix equal volumes (e.g., 40 µL) of 10 mM DMPH4 and 10 mM potassium ferricyanide. Incubate for 30 seconds at room temperature in the dark.

-

Initiation and Measurement:

-

Place the cuvette containing the reaction mixture in a spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes.

-

Add the freshly prepared quinonoid dihydropterin substrate to the cuvette and mix quickly.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of DHPR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Pterin-4a-carbinolamine Dehydratase (PCD) Activity Assay (Coupled Assay)

This protocol describes a coupled spectrophotometric assay for PCD activity, based on the principle of stimulating the phenylalanine hydroxylase (PAH) reaction.

Principle:

PCD activity is measured indirectly by its ability to stimulate the PAH-catalyzed hydroxylation of phenylalanine to tyrosine. In the absence of PCD, the pterin-4a-carbinolamine intermediate accumulates, leading to a slower overall reaction rate. The addition of PCD accelerates the regeneration of the BH4 cofactor, thus increasing the rate of tyrosine formation. The rate of the coupled reaction is monitored by the oxidation of NADH by DHPR.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3

-

Phenylalanine Solution: 0.3 mM

-

Catalase: 60 µg/mL

-

Phenylalanine Hydroxylase (PAH): 52 µg/mL (dehydratase-free)

-

Dihydropteridine Reductase (DHPR): 0.5 units

-

NADH Solution: 100 nmol

-

This compound (BH4) Solution: 2.9 nmol

-

Sample: Purified or partially purified PCD, or tissue homogenate.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the Assay Buffer, phenylalanine solution, catalase, PAH, DHPR, and NADH solution.

-

Initiation and Measurement:

-

Initiate the reaction by adding the BH4 solution and the sample containing PCD.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

-

Calculation: The rate of NADH consumption is proportional to the PCD activity. The stimulation of the PAH reaction by the addition of the PCD-containing sample is a measure of the PCD activity.

Mandatory Visualizations

Signaling Pathways

Caption: Overview of this compound (BH4) metabolism pathways.

Experimental Workflows

Caption: Workflow for the spectrophotometric DHPR activity assay.

Conclusion

The intricate network of pathways governing this compound recycling and regeneration is fundamental to maintaining cellular homeostasis and ensuring the proper functioning of numerous metabolic processes. Deficiencies in the enzymes of these pathways, particularly DHPR and PCD, underscore their critical roles and have significant clinical implications. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols, to aid researchers and clinicians in their efforts to understand, diagnose, and develop therapies for disorders of BH4 metabolism. Further research into the regulation of these pathways and the development of novel therapeutic interventions holds great promise for improving the lives of individuals affected by these conditions.

References

- 1. youtube.com [youtube.com]

- 2. genecards.org [genecards.org]

- 3. Gene: PCBD1 (Monogenic diabetes) [panelapp.genomicsengland.co.uk]

- 4. Primary Ciliary Dyskinesia | Children's Hospital of Philadelphia [chop.edu]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. QDPR quinoid dihydropteridine reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. HGMD® gene result [hgmd.cf.ac.uk]

- 8. This compound deficiencies: Lesson from clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCBD1 - Wikipedia [en.wikipedia.org]

- 10. Dihydropteridine reductase deficiency - Wikipedia [en.wikipedia.org]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]

- 13. Primary Ciliary Dyskinesia (Kartagener Syndrome) Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 14. erndim.org [erndim.org]

- 15. Orphanet: Dihydropteridine reductase deficiency [orpha.net]

An In-depth Technical Guide on the Role of Tetrahydrobiopterin in Phenylalanine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine is an essential amino acid that must be obtained through diet and is a fundamental building block for proteins.[1][2] Its metabolism is critical for normal physiological function, and the primary pathway for its degradation is its conversion to tyrosine. This pivotal reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), and it is absolutely dependent on the cofactor tetrahydrobiopterin (BH4).[3] This technical guide provides a comprehensive overview of the role of BH4 in phenylalanine metabolism, including the biochemical mechanisms, quantitative data, relevant experimental protocols, and the pathological consequences of defects in this pathway.

The Biochemical Role of this compound in Phenylalanine Hydroxylation

The hydroxylation of L-phenylalanine to L-tyrosine is the rate-limiting step in the catabolism of phenylalanine.[3] This reaction is catalyzed by phenylalanine hydroxylase (PAH), a non-heme iron-containing enzyme primarily found in the liver.[4][5] this compound (BH4) is an essential cofactor in this process, serving as the electron donor for the reduction of molecular oxygen.[3][5]

The reaction mechanism can be summarized as follows:

-

PAH binds to its substrate, phenylalanine.

-

BH4 then binds to the PAH-phenylalanine complex.[3]

-

Molecular oxygen (O2) binds to the active site, which contains a ferrous iron (Fe2+) atom.[6]

-

A transient, highly reactive iron-peroxypterin intermediate is formed.

-

One atom of oxygen is transferred to the phenyl ring of phenylalanine to form tyrosine, while the other oxygen atom is reduced to water.

-

In this process, BH4 is oxidized to 4a-hydroxythis compound.[7]

This 4a-hydroxythis compound is then regenerated back to BH4 through a two-step recycling pathway to sustain phenylalanine metabolism.[8][9][10]

Quantitative Data in Phenylalanine Metabolism

The concentrations of phenylalanine, tyrosine, and BH4, as well as the kinetic properties of PAH, are tightly regulated. Deviations from the normal ranges can indicate metabolic dysfunction.

Table 1: Typical Concentrations of Phenylalanine and Tyrosine in Human Blood

| Analyte | Newborns (μmol/L) | Blood Donors (μmol/L) | Method |

| Phenylalanine | 69.3 ± 13.1[11][12] | 68.4 ± 9.9[11][12] | HPLC with fluorescence detection |

| Tyrosine | 42.7 ± 12.9[11][12] | 52.1 ± 10.9[11][12] | HPLC with fluorescence detection |

Table 2: Kinetic Parameters of Phenylalanine Hydroxylase (PAH)

| Parameter | Value | Conditions |

| Kd for BH4 | 65 µM[3][13] | Truncated PheHΔ117 |

| Kd for Phenylalanine | 130 µM[3][13] | Truncated PheHΔ117, subsequent to BH4 binding |

| Vmax | 2277 nmol Tyr/min/mg protein[14] | Activated enzyme |

| Km for BH4 | 8 µM[14] | Activated enzyme |

| Hill Coefficient (hBH4) | ~2.0 - 2.2[14] | Activated enzyme, indicating positive cooperativity |

This compound Biosynthesis and Recycling

The maintenance of adequate BH4 levels is crucial for normal phenylalanine metabolism. This is achieved through a combination of de novo biosynthesis and a recycling pathway.

De Novo Biosynthesis

BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a three-step enzymatic process.[8][9][15]

-

GTP cyclohydrolase I (GTPCH): Converts GTP to dihydroneopterin triphosphate.[8][10]

-

6-Pyruvoyl-tetrahydropterin synthase (PTPS): Converts dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[8][10]

-

Sepiapterin reductase (SR): Catalyzes the final two reduction steps to produce BH4.[8][10]

Recycling Pathway

After its role in the hydroxylation of phenylalanine, the resulting 4a-hydroxythis compound is recycled back to its active form, BH4.

-

Pterin-4a-carbinolamine dehydratase (PCD): Dehydrates 4a-hydroxythis compound to quinonoid dihydrobiopterin (qBH2).[8][10]

-

Dihydropteridine reductase (DHPR): Reduces qBH2 back to BH4, utilizing NADH as a cofactor.[8][10]

Additionally, BH4 can be oxidized to dihydrobiopterin (BH2), which can be salvaged back to BH4 by dihydrofolate reductase (DHFR).[9][16]

Pathophysiology of this compound Deficiency

Defects in the synthesis or recycling of BH4 lead to a group of rare, autosomal recessive metabolic disorders known as BH4 deficiencies.[8][17] These deficiencies result in impaired activity of PAH, leading to hyperphenylalaninemia (HPA), an accumulation of phenylalanine in the blood.[8][17]

Furthermore, BH4 is also a critical cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin, respectively.[8][18][19] Therefore, BH4 deficiency not only causes HPA but also leads to a severe depletion of these essential neurotransmitters in the central nervous system.[19][20]

The clinical manifestations of untreated BH4 deficiency are severe and can include:

-

Intellectual disability[19]

-

Developmental delay[18]

-

Psychiatric symptoms like depression and anxiety[18]

Experimental Protocols

Measurement of Phenylalanine and Tyrosine in Dried Blood Spots by HPLC with Fluorescence Detection

This method is commonly used for the diagnosis and monitoring of phenylketonuria (PKU).[11]

-

Sample Preparation:

-

A 3 mm disc is punched from a dried blood spot on a filter card.

-

The disc is placed in a microcentrifuge tube with an extraction solution (e.g., methanol).

-

The sample is vortexed and centrifuged to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column (e.g., LiChroCart 125-4, Purospher RP-18e, 5µm).[11][12]

-

Mobile Phase: A mixture of ethanol (B145695) and deionized water (e.g., 5:95, v/v).[11][12]

-

Detection: Fluorescence detection with excitation and emission wavelengths specific for phenylalanine and tyrosine.

-

-

Quantification: The concentrations of phenylalanine and tyrosine are determined by comparing their peak areas to those of known standards.

Measurement of this compound in Tissue Samples by HPLC with Electrochemical Detection

This protocol is used to quantify BH4 levels in biological tissues.[21][22][23]

-

Sample Preparation:

-

Tissue samples are homogenized in an acidic solution (e.g., 0.1 M HCl) containing antioxidants and metal chelators (e.g., 1,4-dithioerythritol and diethylenetriaminepentaacetic acid) to stabilize BH4.[21][23]

-

The homogenate is centrifuged to remove precipitated proteins.

-

The supernatant is filtered and injected into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A suitable reverse-phase column.

-

Mobile Phase: An appropriate buffer system.

-

Detection: Electrochemical detection is used to measure the redox-active BH4.[22]

-

-

Quantification: BH4 concentration is determined by comparing the peak response to a standard curve generated from known concentrations of BH4.

Visualizations

Diagrams of Metabolic and Diagnostic Pathways

References

- 1. PathWhiz [pathbank.org]

- 2. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine Hydroxylase [bio.davidson.edu]

- 5. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Reaction Mechanism of Phenylalanine Hydroxylase. – A Question of Coordination | Semantic Scholar [semanticscholar.org]

- 7. Reactome | Phenylalanine metabolism [reactome.org]

- 8. This compound biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medlink.com [medlink.com]

- 11. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Synthesis and recycling of this compound in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BH4 Deficiency (this compound Deficiency): Background, Epidemiology, Etiology [emedicine.medscape.com]

- 18. What is this compound and How Does It Affect Brain Health? [peirsoncenter.com]

- 19. medlink.com [medlink.com]

- 20. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of this compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of this compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Crucial Dependence of Tryptophan Hydroxylase on Tetrahydrobiopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT), exhibits an absolute dependence on the cofactor tetrahydrobiopterin (BH4). This guide provides an in-depth technical overview of this critical enzymatic relationship, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the associated biochemical pathways. Understanding the nuances of the TPH-BH4 interaction is paramount for research into serotonergic signaling and for the development of therapeutics targeting a wide range of physiological and pathological processes, including neuropsychiatric disorders, gastrointestinal function, and cardiovascular health.

Introduction

Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological functions. Its synthesis is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH). This enzymatic step is the primary regulatory point of the entire serotonin biosynthetic pathway. The catalytic activity of TPH is critically dependent on the presence of its cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[1]

In mammals, TPH exists as two distinct isoforms, TPH1 and TPH2, encoded by separate genes.[1] TPH1 is predominantly found in peripheral tissues, such as the gut and pineal gland, while TPH2 is the primary isoform in the central nervous system.[1] Both isoforms require BH4 for their catalytic activity, but they exhibit distinct kinetic properties that have significant implications for the tissue-specific regulation of serotonin synthesis. This guide will explore the fundamental aspects of the TPH-BH4 relationship, providing a comprehensive resource for professionals in the field.

The Role of this compound in Tryptophan Hydroxylase Catalysis

TPH belongs to the family of aromatic amino acid hydroxylases, which also includes phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[1] These enzymes utilize a non-heme iron at their active site to catalyze the hydroxylation of their respective amino acid substrates. BH4 plays a multifaceted role in this catalytic cycle. It acts as an electron donor, reducing molecular oxygen to a highly reactive oxygen species that is necessary for the hydroxylation of the tryptophan indole (B1671886) ring.[2] During the reaction, BH4 is oxidized to 4a-hydroxythis compound, which is then regenerated back to BH4 through a series of enzymatic steps.[2]

The availability of BH4 can be a limiting factor for TPH activity and, consequently, for serotonin synthesis.[3] Deficiencies in BH4 levels, due to genetic mutations in the enzymes of its biosynthetic pathway or to oxidative stress, can lead to a reduction in serotonin production and have been implicated in various neurological and psychiatric disorders.[3]

Quantitative Analysis of TPH-BH4 Dependence

The interaction between TPH and its substrates, tryptophan and BH4, can be quantified by determining the enzyme's kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate.

Kinetic Parameters of TPH1

The following table summarizes the reported kinetic parameters for TPH1 with respect to its substrates, L-tryptophan and the BH4 analog 6-methyltetrahydropterin (B12859068) (6-MPH4), which is often used in in vitro assays due to its greater stability.

| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| L-Tryptophan | 7.5 - 16.6 | Not consistently reported | [4] |

| 6-Methyltetrahydropterin | ~300 | Not consistently reported | [5] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as pH, temperature, and the specific construct of the enzyme used.

Kinetic Parameters of TPH2

The neuronal isoform, TPH2, also exhibits a strong dependence on BH4. The kinetic parameters for TPH2 are presented below.

| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| L-Tryptophan | 19.2 | Not consistently reported | [4] |

| This compound (BH4) | ~300 | Not consistently reported | [6] |

Note: As with TPH1, these values are subject to variation based on the specific experimental setup.

Experimental Protocols

The study of TPH activity and its dependence on BH4 relies on robust and sensitive assay methods. Two commonly employed techniques are the continuous fluorometric assay and high-performance liquid chromatography (HPLC)-based assays.

Continuous Fluorometric Assay for TPH Activity

This method provides a real-time measurement of TPH activity by monitoring the increase in fluorescence that occurs when tryptophan is hydroxylated to 5-HTP.[7][8]

Principle: 5-Hydroxytryptophan has a significantly higher fluorescence quantum yield compared to tryptophan at specific excitation and emission wavelengths.

Reagents and Materials:

-

TPH enzyme (purified or in cell lysate)

-

L-tryptophan

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-methyltetrahydropterin (6-MPH4)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)